molecular formula C14H13NOS2 B14527044 2-[Bis(methylsulfanyl)methylidene]-3-oxo-5-phenylpent-4-enenitrile CAS No. 62455-61-2

2-[Bis(methylsulfanyl)methylidene]-3-oxo-5-phenylpent-4-enenitrile

Cat. No.: B14527044
CAS No.: 62455-61-2
M. Wt: 275.4 g/mol
InChI Key: GIWLPFOAZOFXSM-UHFFFAOYSA-N
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Description

2-[Bis(methylsulfanyl)methylidene]-3-oxo-5-phenylpent-4-enenitrile is a complex organic compound known for its versatile reactivity and potential applications in various fields of chemistry and industry. This compound features a unique structure with multiple functional groups, making it a valuable reagent in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Bis(methylsulfanyl)methylidene]-3-oxo-5-phenylpent-4-enenitrile typically involves the reaction of 2-[bis(methylsulfanyl)methylidene]malononitrile with appropriate reagents under controlled conditions. One common method includes the use of N,N-dimethylformamide as a solvent and anhydrous potassium carbonate as a base . The reaction is carried out by heating the mixture, leading to the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[Bis(methylsulfanyl)methylidene]-3-oxo-5-phenylpent-4-enenitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methylsulfanyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines. Substitution reactions can lead to a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

2-[Bis(methylsulfanyl)methylidene]-3-oxo-5-phenylpent-4-enenitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-[Bis(methylsulfanyl)methylidene]-3-oxo-5-phenylpent-4-enenitrile involves its reactivity with various molecular targets. The compound’s functional groups, such as the nitrile and methylsulfanyl groups, play a crucial role in its interactions with other molecules. These interactions can lead to the formation of new chemical bonds and the modification of existing structures, making it a valuable reagent in synthetic chemistry.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[Bis(methylsulfanyl)methylidene]-3-oxo-5-phenylpent-4-enenitrile include:

Uniqueness

What sets this compound apart from similar compounds is its unique combination of functional groups and its ability to participate in a wide range of chemical reactions. This versatility makes it a valuable tool in synthetic organic chemistry and various industrial applications.

Properties

CAS No.

62455-61-2

Molecular Formula

C14H13NOS2

Molecular Weight

275.4 g/mol

IUPAC Name

2-[bis(methylsulfanyl)methylidene]-3-oxo-5-phenylpent-4-enenitrile

InChI

InChI=1S/C14H13NOS2/c1-17-14(18-2)12(10-15)13(16)9-8-11-6-4-3-5-7-11/h3-9H,1-2H3

InChI Key

GIWLPFOAZOFXSM-UHFFFAOYSA-N

Canonical SMILES

CSC(=C(C#N)C(=O)C=CC1=CC=CC=C1)SC

Origin of Product

United States

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